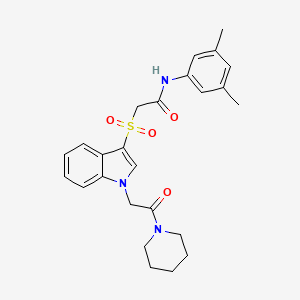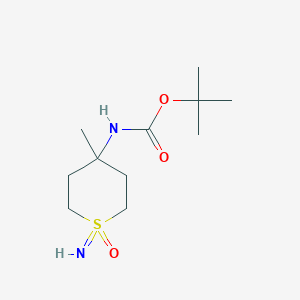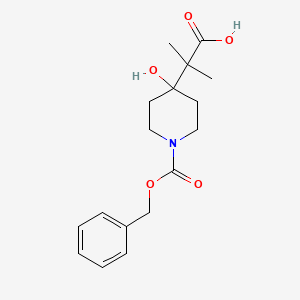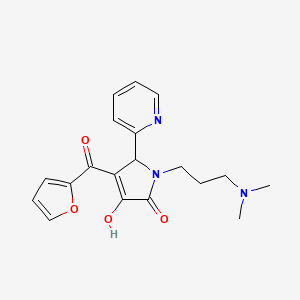![molecular formula C10H16N2O B2496633 4-Amino-8-oxaspiro[4.5]decane-3-carbonitrile CAS No. 2166647-59-0](/img/structure/B2496633.png)
4-Amino-8-oxaspiro[4.5]decane-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Amino-8-oxaspiro[4.5]decane-3-carbonitrile and related compounds typically involves the use of commercially available reagents, showcasing the versatility of these compounds for further functionalization. For instance, a synthesis route has been developed for 8-oxa-2-azaspiro[4.5]decane derivatives from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, highlighting the compound's promise for producing important biologically active compounds (Ogurtsov & Rakitin, 2020).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, including this compound, often features unique conformational properties. For example, studies have shown that certain spirocyclic compounds exhibit specific crystal structures and conformations, which can significantly influence their chemical reactivity and interaction with biological targets. The structural analysis of these compounds provides insights into their stability, reactivity, and potential applications in drug design and materials science (Żesławska, Jakubowska, & Nitek, 2017).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions, contributing to the synthesis of heterocyclic compounds. These reactions are crucial for developing novel compounds with potential therapeutic applications. For instance, derivatives of similar spirocyclic compounds have been used to synthesize heterocyclic compounds of the 2,3-dihydrofuran and 5,6,7,8-tetrahydro-4h-chromene series, demonstrating the compound's versatility in organic synthesis (Kayukova et al., 1998).
Aplicaciones Científicas De Investigación
Synthetic Applications
Synthetic chemistry research has explored the utility of spirocyclic compounds such as "4-Amino-8-oxaspiro[4.5]decane-3-carbonitrile" in the synthesis of biologically active molecules and novel chemical structures. Ogurtsov and Rakitin (2020) developed a convenient synthesis method for new 8-oxa-2-azaspiro[4.5]decane derivatives, highlighting their potential in producing important biologically active compounds (Ogurtsov & Rakitin, 2020). This methodological advancement underscores the role of spirocyclic nitriles in medicinal chemistry and drug discovery.
Biological Activity
The exploration of spirocyclic compounds in pharmacology is evident in their application as scaffolds for developing anticancer and antidiabetic agents. Flefel et al. (2019) synthesized spirothiazolidines analogs, demonstrating significant anticancer activities against human breast and liver carcinoma cell lines. Additionally, some compounds showed higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared to the control, highlighting their potential as antidiabetic agents (Flefel et al., 2019).
Environmental Applications
Spirocyclic compounds have also been studied for their environmental applications, particularly in the removal of carcinogenic substances. Akceylan, Bahadir, and Yılmaz (2009) investigated a calix[4]arene-based polymer derivative for the removal of water-soluble carcinogenic azo dyes and aromatic amines, showing high efficiency in dye removal (Akceylan, Bahadir, & Yılmaz, 2009).
Material Science
In material science, the structural and functional properties of spirocyclic compounds have been leveraged for developing new materials with unique characteristics. For instance, the synthesis and crystal structures of new oxaspirocyclic compounds reveal intricate molecular interactions and potential applications in designing materials with specific properties (Jiang & Zeng, 2016).
Propiedades
IUPAC Name |
4-amino-8-oxaspiro[4.5]decane-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-7-8-1-2-10(9(8)12)3-5-13-6-4-10/h8-9H,1-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRPQZYTEKVURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)C(C1C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride](/img/structure/B2496560.png)

![7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496562.png)



